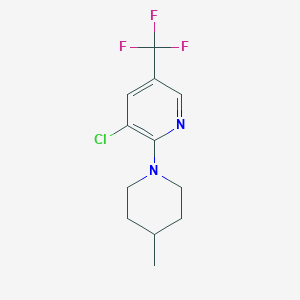

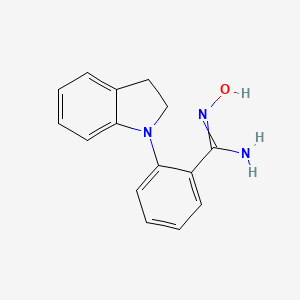

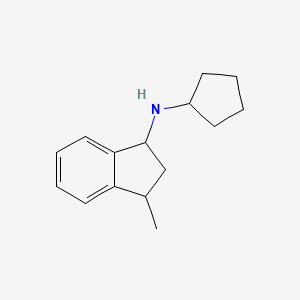

![molecular formula C8H12ClN3O B1423975 4-[(6-Cloro-4-pirimidinil)amino]-2-butanol CAS No. 1219982-95-2](/img/structure/B1423975.png)

4-[(6-Cloro-4-pirimidinil)amino]-2-butanol

Descripción general

Descripción

“4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a butanol group attached to it .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . There are numerous methods for the synthesis of pyrimidines described in the literature .

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Se sabe que los derivados de pirimidina desempeñan un papel importante en el tratamiento del cáncer. Pueden actuar como antimetabolitos interfiriendo con la síntesis de ADN y ARN, lo cual es crucial para la proliferación de células cancerosas . Los grupos cloro y amino presentes en 4-[(6-Cloro-4-pirimidinil)amino]-2-butanol pueden contribuir a su potencial como agente anticancerígeno, particularmente en medicamentos dirigidos a la leucemia mieloide y el cáncer de mama .

Aplicaciones Antimicrobianas y Antifúngicas

La diversidad estructural de la pirimidina le permite ser eficaz contra una variedad de patógenos microbianos y fúngicos. La investigación ha demostrado que los derivados de pirimidina pueden ser potentes agentes antimicrobianos y antifúngicos, lo que podría hacer que this compound sea un compuesto valioso en el desarrollo de nuevos tratamientos para enfermedades infecciosas .

Efectos Antiinflamatorios y Analgésicos

Se ha informado que las pirimidinas exhiben actividades antiinflamatorias y analgésicas. Pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2 y el factor de necrosis tumoral-α . Esto sugiere que this compound podría investigarse por su posible uso en el tratamiento de afecciones inflamatorias y el manejo del dolor.

Investigación Cardiovascular

Los derivados de pirimidina también se exploran por sus efectos cardiovasculares, incluidas las propiedades antihipertensivas. Pueden actuar en varias vías para ayudar a controlar la presión arterial y otras afecciones cardiovasculares . Esto hace que this compound sea un candidato para el desarrollo de nuevos medicamentos cardiovasculares.

Actividad Antidiabética

El potencial del compuesto para actuar como un inhibidor de la DPP-IV lo convierte en un tema de interés en la investigación de medicamentos antidiabéticos. Los inhibidores de la DPP-IV ayudan a controlar los niveles de glucosa en sangre, lo cual es crucial para el tratamiento de la diabetes . Por lo tanto, this compound podría ser valioso en la creación de nuevas terapias para la diabetes.

Neuroprotección e Investigación Ocular

Los derivados de pirimidina se han asociado con efectos neuroprotectores, particularmente en el contexto de la protección de las células ganglionares de la retina y la relajación vascular en la arteria ciliar ocular . Esto sugiere que this compound podría ser beneficioso en la investigación dirigida a proteger los tejidos neurales y tratar enfermedades oculares.

Propiedades Antiparasitarias y Antituberculosas

Las características estructurales del compuesto pueden conferirle capacidades antiparasitarias y antituberculosas. Los derivados de pirimidina se han utilizado para desarrollar tratamientos para infecciones parasitarias y tuberculosis, lo que indica que this compound podría explorarse para aplicaciones similares .

Síntesis de Compuestos Farmacológicamente Activos

Finalmente, los derivados de pirimidina son centrales en la síntesis de una amplia gama de compuestos farmacológicamente activos. Sirven como bloques de construcción para medicamentos aprobados por la FDA con diversas aplicaciones terapéuticas. La versatilidad sintética de this compound podría aprovecharse para crear medicamentos novedosos con propiedades farmacocinéticas y ADME-Tox mejoradas .

Mecanismo De Acción

Target of Action

The primary targets of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby exhibiting anti-inflammatory effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with the inflammatory response. By inhibiting the expression and activities of vital inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation . The downstream effects include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, which typically initiate the inflammatory reaction .

Result of Action

The molecular and cellular effects of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol’s action include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, and a reduction in the recruitment of leukocytes (white blood cells) to the site of inflammation . These effects generally stimulate the healing process .

Propiedades

IUPAC Name |

4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJSEHTKRNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=CC(=NC=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

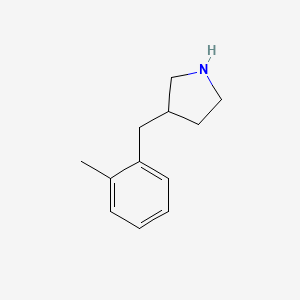

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

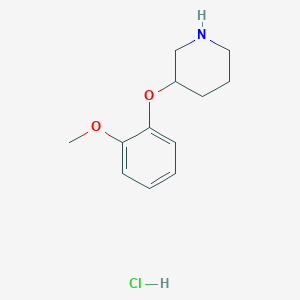

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)

![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)